(E)-Methyl 2-(2-((6-(2-aminophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate
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Overview
Description
(E)-Methyl 2-(2-((6-(2-aminophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an aminophenoxy group, and a methoxyacrylate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(2-((6-(2-aminophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the aminophenoxy group, and the final coupling with the methoxyacrylate moiety. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-diketones and amidines.
Introduction of the Aminophenoxy Group: This step may involve nucleophilic substitution reactions where an aminophenol reacts with a halogenated pyrimidine derivative.
Coupling with Methoxyacrylate: The final step involves the esterification or transesterification reaction to introduce the methoxyacrylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 2-(2-((6-(2-aminophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-Methyl 2-(2-((6-(2-aminophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation or apoptosis.
Properties
CAS No. |
131860-39-4 |
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Molecular Formula |
C21H19N3O5 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl (E)-2-[2-[6-(2-aminophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C21H19N3O5/c1-26-12-15(21(25)27-2)14-7-3-5-9-17(14)28-19-11-20(24-13-23-19)29-18-10-6-4-8-16(18)22/h3-13H,22H2,1-2H3/b15-12+ |
InChI Key |
VZYLPSDEXQZULY-NTCAYCPXSA-N |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3N)/C(=O)OC |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3N)C(=O)OC |
Origin of Product |
United States |
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